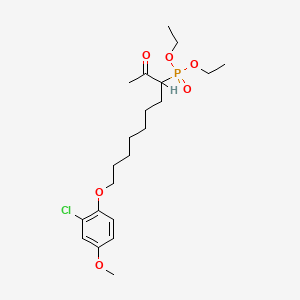









|
REACTION_CXSMILES
|
[H-].[Li+].[CH2:3]([P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[C:4]([CH3:6])=[O:5].[Cl:15][C:16]1[CH:30]=[C:29]([O:31][CH3:32])[CH:28]=[CH:27][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]I>>[C:4]([CH:3]([P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:17]1[CH:27]=[CH:28][C:29]([O:31][CH3:32])=[CH:30][C:16]=1[Cl:15])(=[O:5])[CH3:6] |f:0.1|
|


|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-Cl-4-CH3OC6H3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Li+]
|
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)P(OCC)(OCC)=O
|
|
Name
|
7-(2-chloro-4-methoxyphenoxy)-heptyl iodide
|
|
Quantity
|
27.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCCCCCCCI)C=CC(=C1)OC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The product was chromatographed on Florisil
|
|
Type
|
CUSTOM
|
|
Details
|
further purified by preparative thin layer chromatography (TLC) on silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C(CCCCCCCOC1=C(C=C(C=C1)OC)Cl)P(OCC)(OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 18.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |